molecular formula C14H10BrNO B11836271 7-(Bromomethyl)-4-(furan-3-YL)quinoline

7-(Bromomethyl)-4-(furan-3-YL)quinoline

Cat. No.: B11836271
M. Wt: 288.14 g/mol
InChI Key: ASFFIJODLGSLPZ-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-4-(furan-3-YL)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a bromomethyl group at the 7th position and a furan ring at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-4-(furan-3-YL)quinoline typically involves the bromination of a quinoline derivative followed by the introduction of a furan ring. One common method includes:

    Step 1: Bromination of 4-(furan-3-YL)quinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.

    Step 2: Purification of the product through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-3-carboxylic acid derivatives.

    Reduction Reactions: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

    Substitution Products: Azido, thio, or amino derivatives of the original compound.

    Oxidation Products: Furan-3-carboxylic acid derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

Scientific Research Applications

7-(Bromomethyl)-4-(furan-3-YL)quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-4-(furan-3-YL)quinoline depends on its specific application. For instance:

    Antimicrobial Activity: It may interact with bacterial DNA or enzymes, disrupting essential biological processes.

    Anticancer Activity: It could inhibit specific signaling pathways or enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

    4-(Furan-3-YL)quinoline: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    7-Methyl-4-(furan-3-YL)quinoline:

Uniqueness: 7-(Bromomethyl)-4-(furan-3-YL)quinoline is unique due to the presence of both the bromomethyl group and the furan ring, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

7-(bromomethyl)-4-(furan-3-yl)quinoline

InChI

InChI=1S/C14H10BrNO/c15-8-10-1-2-13-12(11-4-6-17-9-11)3-5-16-14(13)7-10/h1-7,9H,8H2

InChI Key

ASFFIJODLGSLPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1CBr)C3=COC=C3

Origin of Product

United States

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